N-Iodosaccharin

Overview

Description

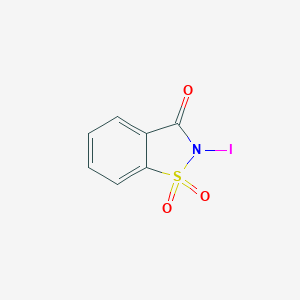

N-Iodosaccharin (also known as NISac) is a chemical compound with the molecular formula C7H4INO3S . It is also known by its systematic name, 2-iodo-1,1-dioxo-1,2-benzothiazol-3-one .

Synthesis Analysis

N-Iodosaccharin can be synthesized by the reaction of a silver salt of saccharin with iodine . The preparation of N-Iodosaccharin was achieved by the reaction of a silver salt of saccharin with iodine . The reaction of the sodium salt of saccharin, potassium chloride or bromide and oxone® in water at room temperature for 24 hours produced pure N-chloro- and N-bromosaccharin .Molecular Structure Analysis

The molecular structure of N-Iodosaccharin consists of seven carbon atoms, four hydrogen atoms, one iodine atom, three oxygen atoms, and one sulfur atom . The molecular weight of N-Iodosaccharin is 309.08 g/mol .Chemical Reactions Analysis

N-Iodosaccharin has been used as a catalyst for a wide variety of organic transformations . It has been used in reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection, and oxidation .Physical And Chemical Properties Analysis

N-Iodosaccharin is a white or pale yellow crystal . It is soluble in acetone, acetonitrile, dichloroethane, and other polar organic solvents, but it is not soluble in water . It has a melting point of 206–208°C .Scientific Research Applications

Halogen Bonding in Synthesis

N-Iodosaccharin is utilized in halogen bonding, which is a critical interaction in synthetic chemistry. It serves as a halogen bond donor, forming complexes with various acceptors. This property is exploited in the synthesis of halogen-bonded adducts and halogen (I) complexes similar to Barluenga’s reagent . These complexes are used in iodination reactions, offering a greener alternative to traditional methods that require heavy metal salts and chlorinated solvents.

Mechanochemistry

The preparation of N-Iodosaccharin complexes can be achieved through mechanochemical processes. This solvent-free or minimal solvent approach aligns with modern environmental consciousness. The mechanochemically prepared materials have been successfully used in the iodination of antipyrine, demonstrating their potential as surrogates for traditional reagents in both solution and solid-state syntheses .

Noncovalent Interaction Studies

N-Iodosaccharin plays a role in the study of noncovalent interactions, which are fundamental in nature and extensively studied in natural and materials sciences. Its complexes with pyridine N-oxide exhibit high binding constants, making them suitable for foundational studies in this field .

Crystal Engineering

In crystal engineering, N-Iodosaccharin is used to form halogen bonds that influence the assembly and properties of crystalline materials. The directionality and tunability of these interactions allow for the design of materials with specific structural and functional characteristics .

Catalysis

Derivatives of saccharin, including N-Iodosaccharin, act as catalysts for a variety of organic transformations. They represent a greener catalytic approach, being involved in reactions such as halogenations, domino Knoevenagel, Michael, deoximation reaction, and more .

Green Chemistry

N-Iodosaccharin’s applications in catalysis and synthesis underscore its role in green chemistry. By enabling reactions without the need for harmful solvents and reagents, it contributes to the development of more sustainable chemical processes .

Safety And Hazards

N-Iodosaccharin is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-iodo-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKQROJYWLWDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429054 | |

| Record name | N-Iodosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Iodosaccharin | |

CAS RN |

86340-94-5 | |

| Record name | N-Iodosaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086340945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Iodosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Iodosaccharin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-IODOSACCHARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11WJR74OBI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

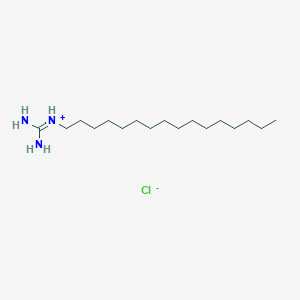

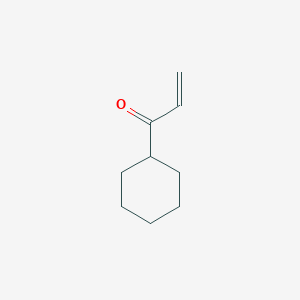

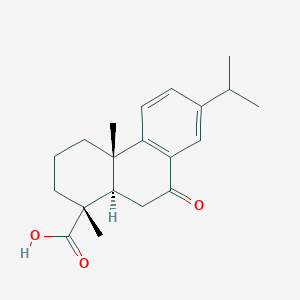

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

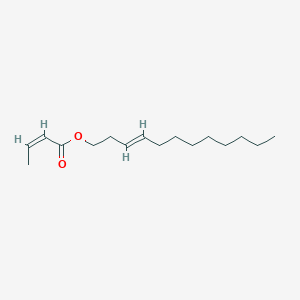

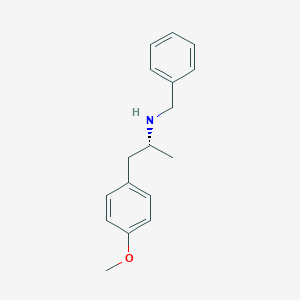

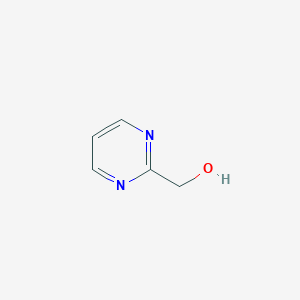

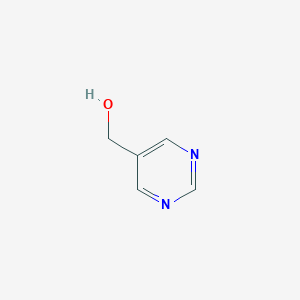

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B107362.png)